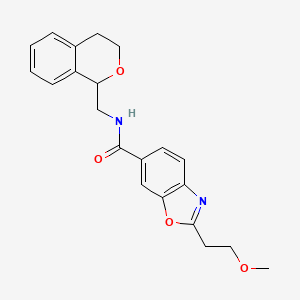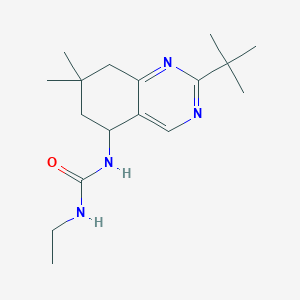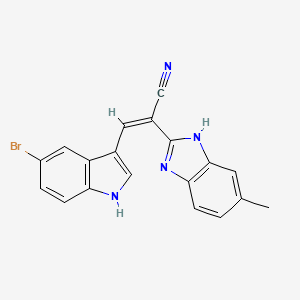![molecular formula C14H15NO B6132062 [4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)
[4'-(aminomethyl)biphenyl-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4'-(aminomethyl)biphenyl-2-yl]methanol, also known as AMBM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. AMBM is a biphenyl derivative that has an amino group attached to one of the phenyl rings and a hydroxyl group attached to the other.
作用机制
The mechanism of action of [4'-(aminomethyl)biphenyl-2-yl]methanol in cancer cells involves the induction of apoptosis. [4'-(aminomethyl)biphenyl-2-yl]methanol has been shown to activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. In Alzheimer's disease, [4'-(aminomethyl)biphenyl-2-yl]methanol has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the pathogenesis of the disease.
Biochemical and Physiological Effects:
[4'-(aminomethyl)biphenyl-2-yl]methanol has been shown to have low toxicity in vitro and in vivo. In animal studies, [4'-(aminomethyl)biphenyl-2-yl]methanol has been shown to have no significant adverse effects on organ function or behavior. However, further studies are needed to determine the long-term effects of [4'-(aminomethyl)biphenyl-2-yl]methanol on human health.
实验室实验的优点和局限性
One advantage of using [4'-(aminomethyl)biphenyl-2-yl]methanol in lab experiments is its ease of synthesis. [4'-(aminomethyl)biphenyl-2-yl]methanol can be synthesized using simple and readily available reagents. Another advantage is its versatility. [4'-(aminomethyl)biphenyl-2-yl]methanol can be used as a building block for the synthesis of various compounds and materials. One limitation of using [4'-(aminomethyl)biphenyl-2-yl]methanol in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for the research on [4'-(aminomethyl)biphenyl-2-yl]methanol. One direction is the development of novel anticancer drugs based on the structure of [4'-(aminomethyl)biphenyl-2-yl]methanol. Another direction is the synthesis of new materials and polymers using [4'-(aminomethyl)biphenyl-2-yl]methanol as a building block. Additionally, further studies are needed to determine the long-term effects of [4'-(aminomethyl)biphenyl-2-yl]methanol on human health.
合成方法
The synthesis of [4'-(aminomethyl)biphenyl-2-yl]methanol involves the reaction of 4-bromo-2-biphenylmethanol with ammonia in the presence of a palladium catalyst. The reaction results in the formation of [4'-(aminomethyl)biphenyl-2-yl]methanol as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
[4'-(aminomethyl)biphenyl-2-yl]methanol has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, [4'-(aminomethyl)biphenyl-2-yl]methanol has been investigated for its anticancer properties. Studies have shown that [4'-(aminomethyl)biphenyl-2-yl]methanol can inhibit the growth of cancer cells by inducing apoptosis. [4'-(aminomethyl)biphenyl-2-yl]methanol has also been studied for its potential use in the treatment of Alzheimer's disease. In material science, [4'-(aminomethyl)biphenyl-2-yl]methanol has been used as a building block for the synthesis of novel polymers and materials. In organic electronics, [4'-(aminomethyl)biphenyl-2-yl]methanol has been used as a dopant for the fabrication of organic light-emitting diodes.
属性
IUPAC Name |
[2-[4-(aminomethyl)phenyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8,16H,9-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQCWMWVGMPJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6131985.png)
![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6131990.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6132001.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B6132014.png)
![methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6132019.png)
![N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6132022.png)



![3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6132045.png)
![3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6132047.png)

![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6132089.png)